molecular formula C11H10Br2F2O3 B1409787 Ethyl 2,4-dibromo-5-(difluoromethoxy)phenylacetate CAS No. 1805473-57-7

Ethyl 2,4-dibromo-5-(difluoromethoxy)phenylacetate

Cat. No.: B1409787
CAS No.: 1805473-57-7
M. Wt: 388 g/mol
InChI Key: AUWIKXYXVGFATC-UHFFFAOYSA-N
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Description

Ethyl 2,4-dibromo-5-(difluoromethoxy)phenylacetate is a chemical compound used in scientific research. It is known for its unique properties, making it valuable for studies in various fields. The compound has a molecular formula of C10H8Br2F2O3 and a molecular weight of 389.98 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dibromo-5-(difluoromethoxy)phenylacetate typically involves the bromination of a precursor compound followed by esterification

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high purity levels.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or other functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the bromine atoms.

Scientific Research Applications

Ethyl 2,4-dibromo-5-(difluoromethoxy)phenylacetate has diverse applications in scientific research due to its unique properties. It is used in:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dibromo-5-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    Methyl 2,4-dibromo-5-(difluoromethoxy)phenylacetate: Similar in structure but with a methyl group instead of an ethyl group.

    Ethyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate: Differing in the position of the bromine atoms.

Uniqueness: this compound is unique due to its specific bromination pattern and the presence of both ethyl and difluoromethoxy groups. This combination of functional groups provides distinct reactivity and properties compared to similar compounds.

Properties

IUPAC Name

ethyl 2-[2,4-dibromo-5-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2F2O3/c1-2-17-10(16)4-6-3-9(18-11(14)15)8(13)5-7(6)12/h3,5,11H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWIKXYXVGFATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1Br)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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